molecular formula C11H20O2 B2716495 Ethyl 2-(4-methylcyclohexyl)acetate CAS No. 33953-94-5

Ethyl 2-(4-methylcyclohexyl)acetate

Cat. No.: B2716495
CAS No.: 33953-94-5
M. Wt: 184.279
InChI Key: IOJBKMOCKWBVJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylcyclohexyl)acetate is an organic compound with the molecular formula C11H20O2. It is an ester derived from the reaction of ethyl acetate and 4-methylcyclohexanol. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring substituted with a methyl group and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methylcyclohexyl)acetate can be synthesized through esterification. One common method involves the reaction of 4-methylcyclohexanol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylcyclohexyl)acetate, like other esters, can undergo various chemical reactions including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 4-methylcyclohexanol and ethyl acetate.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), it can be reduced to 4-methylcyclohexanol and ethanol.

    Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products

    Hydrolysis: 4-methylcyclohexanol and ethyl acetate.

    Reduction: 4-methylcyclohexanol and ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-(4-methylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in olfactory research due to its fragrance properties.

    Medicine: Explored for its potential use in drug delivery systems where esters are used as prodrugs.

    Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylcyclohexyl)acetate in biological systems is primarily related to its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Ethyl 2-(4-methylcyclohexyl)acetate can be compared with other esters such as:

    Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.

    Methylcyclohexyl acetate: Similar in structure but with a methyl group instead of an ethyl group, used in fragrances.

    Cyclohexyl acetate: Lacks the methyl substitution on the cyclohexane ring, also used in the fragrance industry.

Uniqueness

This compound is unique due to the presence of both a cyclohexane ring and an ethyl acetate moiety, which contribute to its distinct olfactory properties. Its structure allows for specific interactions with olfactory receptors, making it valuable in fragrance formulations.

Properties

IUPAC Name

ethyl 2-(4-methylcyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJBKMOCKWBVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33953-94-5
Record name ethyl 2-(4-methylcyclohexyl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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